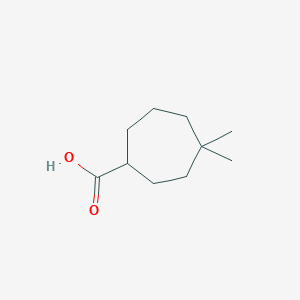

4,4-Dimethylcycloheptane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4-Dimethylcycloheptane-1-carboxylic acid is a chemical compound with the CAS Number: 4401-32-5 . It has a molecular weight of 170.25 and its IUPAC name is 4,4-dimethylcycloheptanecarboxylic acid . It is available in liquid form .

Molecular Structure Analysis

The InChI code for 4,4-Dimethylcycloheptane-1-carboxylic acid is 1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

4,4-Dimethylcycloheptane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 170.25 .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

Research has delved into the synthesis of novel compounds with potential biological activities, where cyclopropane carboxylic acids, resembling the structural motif of 4,4-Dimethylcycloheptane-1-carboxylic acid, have been utilized as leading compounds. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities, indicating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

Mechanism of Amide Formation

The mechanism of amide formation by carbodiimide in aqueous media has been studied using carboxylic acids, which sheds light on the chemical behavior of carboxylic acid derivatives in bioconjugation processes. This research provides insights into the reactivity of carboxylic acids, potentially including 4,4-Dimethylcycloheptane-1-carboxylic acid, in aqueous environments, highlighting conditions for efficient amide bond formation (Nakajima & Ikada, 1995).

Molecular Recognition and Binding

The study of intermolecular hydrogen bonding involving carboxylic acids reveals the potential for molecular recognition and binding applications. The formation of hydrogen-bonded dimers between amide and carboxylic acid groups showcases the role of carboxylic acids in the development of supramolecular assemblies (Wash, Maverick, Chiefari, & Lightner, 1997).

Supramolecular Chemistry

The exploration of cocrystals involving di- and tricarboxylic acids with various bases demonstrates the versatility of carboxylic acids in forming extended crystal structures. This research underscores the potential of carboxylic acids, including 4,4-Dimethylcycloheptane-1-carboxylic acid, in designing novel materials with tailored properties (Bhogala, Basavoju, & Nangia, 2005).

Conformational Studies

Investigations into the conformational preferences of cycloheptane and cycloheptene derivatives, including those related to 4,4-Dimethylcycloheptane-1-carboxylic acid, provide valuable information on the structural dynamics of these molecules. Such studies are crucial for understanding the physicochemical properties of cycloheptane derivatives in various contexts (Glazer, Knorr, Ganter, & Roberts, 1972).

Safety and Hazards

The safety information for 4,4-Dimethylcycloheptane-1-carboxylic acid indicates that it has the GHS05 and GHS07 pictograms . The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

4,4-dimethylcycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-10(2)6-3-4-8(5-7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATOTMBDEGLOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylcycloheptane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699408.png)

![(2Z)-2-[(3-bromophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2699410.png)

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2699414.png)

![8-(4-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2699415.png)

![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)